molecular formula C36H45F3N8O10 B611960 Z-LRGG-AMC TFA CAS No. 167698-68-2

Z-LRGG-AMC TFA

Cat. No.: B611960
CAS No.: 167698-68-2
M. Wt: 806.8
InChI Key: OHFBLWHOBJRDAB-CCQIZPNASA-N
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Description

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-LRGG-AMC trifluoroacetate involves the coupling of a peptide sequence (Z-LRGG) with 7-amino-4-methylcoumarin (AMC). The process typically includes the following steps:

Industrial Production Methods: Industrial production of Z-LRGG-AMC trifluoroacetate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and large-scale purification systems .

Chemical Reactions Analysis

Types of Reactions: Z-LRGG-AMC trifluoroacetate primarily undergoes enzymatic cleavage reactions. It is cleaved by papain-like proteases to release 7-amino-4-methylcoumarin (AMC), which is highly fluorescent .

Common Reagents and Conditions:

Major Products: The major product formed from the enzymatic cleavage of Z-LRGG-AMC trifluoroacetate is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence .

Scientific Research Applications

Properties

CAS No.

167698-68-2

Molecular Formula

C36H45F3N8O10

Molecular Weight

806.8

IUPAC Name

N-[(phenylmethoxy)carbonyl]-L-leucyl-L-arginylglycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-glycinamide, trifluoroacetate salt

InChI

InChI=1S/C34H44N8O8.C2HF3O2/c1-20(2)14-26(42-34(48)49-19-22-8-5-4-6-9-22)32(47)41-25(10-7-13-37-33(35)36)31(46)39-17-28(43)38-18-29(44)40-23-11-12-24-21(3)15-30(45)50-27(24)16-23;3-2(4,5)1(6)7/h4-6,8-9,11-12,15-16,20,25-26H,7,10,13-14,17-19H2,1-3H3,(H,38,43)(H,39,46)(H,40,44)(H,41,47)(H,42,48)(H4,35,36,37);(H,6,7)/t25-,26-;/m0./s1

InChI Key

OHFBLWHOBJRDAB-CCQIZPNASA-N

SMILES

O=C1C=C(C)C2=C(C=C(NC(CNC(CNC([C@H](CCCNC(N)=N)NC([C@@H](NC(OCC3=CC=CC=C3)=O)CC(C)C)=O)=O)=O)=O)C=C2)O1.FC(F)(C(O)=O)F

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Z-LRGG-AMC (trifluoroacetate salt), Z-Leu-Arg-Gly-Gly-AMC, Z-Leu-Arg-Gly-Gly-7-amino-4-methylcoumarin, Z-LRGG-AMC TFA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Z-LRGG-AMC TFA
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Reactant of Route 6
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Z-LRGG-AMC TFA

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